molecular formula C11H12O4 B12301352 2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)- CAS No. 69618-94-6

2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)-

Cat. No.: B12301352
CAS No.: 69618-94-6
M. Wt: 208.21 g/mol
InChI Key: QSGMKFMIYYKIKX-NSCUHMNNSA-N
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Description

2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)- is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a propenol group attached to a methoxybenzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 7-methoxy-1,3-benzodioxole with propenal in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the propenol group to a propanol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(7-methoxy-1,3-benzodioxol-5-yl)propanoic acid, while reduction may produce 3-(7-methoxy-1,3-benzodioxol-5-yl)propan-1-ol.

Scientific Research Applications

2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s propenol group can participate in hydrogen bonding and other interactions, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propen-1-ol
  • 3-(7-Methoxy-1,3-benzodioxol-5-yl)-2-propenal

Uniqueness

2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)- is unique due to its specific structural configuration and the presence of both a propenol group and a methoxybenzodioxole moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

69618-94-6

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-en-1-ol

InChI

InChI=1S/C11H12O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-3,5-6,12H,4,7H2,1H3/b3-2+

InChI Key

QSGMKFMIYYKIKX-NSCUHMNNSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCO2)/C=C/CO

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C=CCO

Origin of Product

United States

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